![molecular formula C12H29N3O4Si B12589496 2,2-Dimethyl-N-[3-(triethoxysilyl)propyl]hydrazine-1-carboxamide CAS No. 489438-19-9](/img/structure/B12589496.png)
2,2-Dimethyl-N-[3-(triethoxysilyl)propyl]hydrazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-N-[3-(triethoxysilyl)propyl]hydrazine-1-carboxamide is an organosilicon compound known for its unique chemical properties and applications. This compound is characterized by the presence of a hydrazine carboxamide group and a triethoxysilyl propyl group, which contribute to its reactivity and versatility in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-N-[3-(triethoxysilyl)propyl]hydrazine-1-carboxamide typically involves the reaction of 2,2-dimethylhydrazine with a triethoxysilyl propyl derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is achieved through techniques such as distillation, crystallization, or chromatography, depending on the specific requirements.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-N-[3-(triethoxysilyl)propyl]hydrazine-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triethoxysilyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-N-[3-(triethoxysilyl)propyl]hydrazine-1-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of advanced materials and functionalized silanes.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic formulations.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent bonding properties.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-N-[3-(triethoxysilyl)propyl]hydrazine-1-carboxamide involves its interaction with various molecular targets and pathways. The triethoxysilyl group allows for strong adhesion to surfaces, while the hydrazine carboxamide moiety can participate in hydrogen bonding and other interactions. These properties make the compound effective in modifying surfaces and enhancing the performance of materials.
Comparación Con Compuestos Similares
Similar Compounds
N-[3-(Trimethoxysilyl)propyl]ethylenediamine: Another organosilicon compound with similar applications in surface modification and material synthesis.
2-Bromo-2-methyl-N-(3-(triethoxysilyl)propyl)propanamide: Shares structural similarities and is used in similar chemical processes.
Uniqueness
2,2-Dimethyl-N-[3-(triethoxysilyl)propyl]hydrazine-1-carboxamide stands out due to its unique combination of a hydrazine carboxamide group and a triethoxysilyl propyl group. This combination imparts distinct reactivity and versatility, making it suitable for a wide range of applications in various fields.
Propiedades
Número CAS |
489438-19-9 |
|---|---|
Fórmula molecular |
C12H29N3O4Si |
Peso molecular |
307.46 g/mol |
Nombre IUPAC |
1-(dimethylamino)-3-(3-triethoxysilylpropyl)urea |
InChI |
InChI=1S/C12H29N3O4Si/c1-6-17-20(18-7-2,19-8-3)11-9-10-13-12(16)14-15(4)5/h6-11H2,1-5H3,(H2,13,14,16) |
Clave InChI |
ZVVYWLIIAVXJQF-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](CCCNC(=O)NN(C)C)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzamide, N-hydroxy-4-[4-(phenylmethyl)-1-piperazinyl]-](/img/structure/B12589433.png)
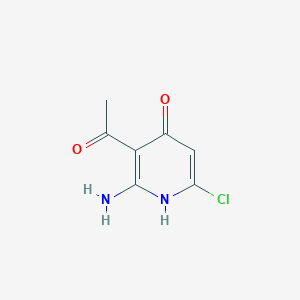
![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-[(4-methylphenyl)methyl]-](/img/structure/B12589448.png)
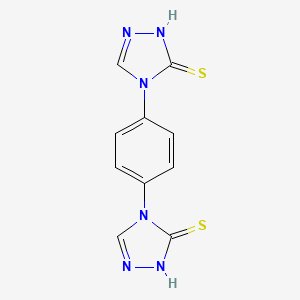

![(2R,3R)-1-[(S)-Benzenesulfinyl]-2-[(propan-2-yl)sulfanyl]hexan-3-ol](/img/structure/B12589455.png)
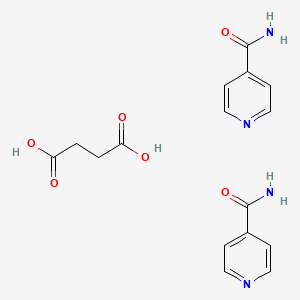
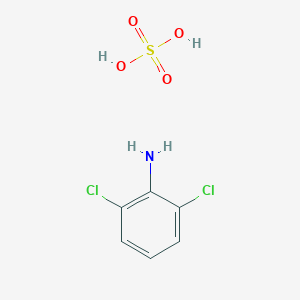
![N-(4-Chlorobutyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B12589465.png)

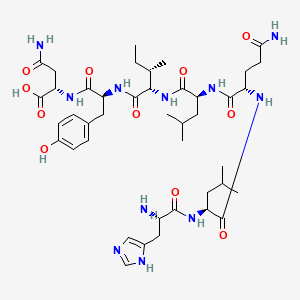
![2-Thiophenesulfonamide, N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-](/img/structure/B12589492.png)
![3-{[(3-Phenylprop-2-en-1-yl)oxy]methyl}-7-oxabicyclo[4.1.0]heptane](/img/structure/B12589499.png)
